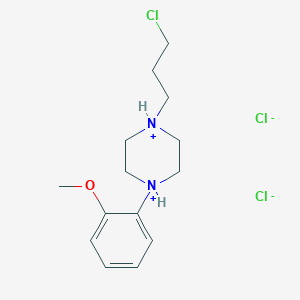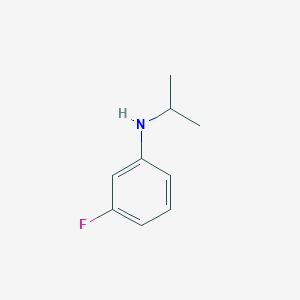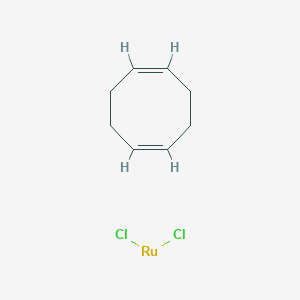
Dichloro(1,5-Cyclooctadien)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(1,5-cyclooctadiene)ruthenium(II), or DICOR, is a coordination compound of ruthenium with two chloride ligands and one cyclooctadiene ligand. It is a red-colored solid that is soluble in organic solvents. DICOR is used in various scientific research applications, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and as a photosensitizer. It has many biochemical and physiological effects, both positive and negative, and has advantages and limitations for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Dehydrogenative Kupplung von Alkoholen und Aminen
Dichloro(1,5-Cyclooctadien)ruthenium(II) wird zusammen mit IMes verwendet, um die dehydrogenative Kupplung von Alkoholen und Aminen zu Amidbindungen zu katalysieren . Diese Reaktion ist entscheidend bei der Synthese verschiedener organischer Verbindungen.
Katalysatorvorläufer
Diese Verbindung dient als vielseitiger Ruthenium-Katalysatorvorläufer . Als Vorläufer kann er verwendet werden, um andere Katalysatoren für eine Vielzahl von chemischen Reaktionen zu erzeugen.
Umweltfreundlichere Amidbindungsbildung
In Kombination mit einem NHC-Liganden kann Dichloro(1,5-Cyclooctadien)ruthenium(II) eine umweltfreundlichere Amidbindungsbildung durch dehydrogenative Kupplung von Aminen und Alkoholen katalysieren . Diese Methode gilt als „umweltfreundlicher", da sie die bei der Reaktion entstehende Abfallmenge reduziert.
Peptidsynthese in Lösung
Die Verbindung eignet sich für die Peptidsynthese in Lösung . Die Peptidsynthese ist ein grundlegender Prozess in der Biochemie, der verwendet wird, um Peptide herzustellen, die kurze Ketten von Aminosäuren sind.
Übergangsmetallkatalysatoren
Dichloro(1,5-Cyclooctadien)ruthenium(II) gehört zur Kategorie der Übergangsmetallkatalysatoren . Diese Katalysatoren werden in einer Vielzahl von chemischen Reaktionen eingesetzt, darunter solche in der pharmazeutischen und petrochemischen Industrie.
Prinzipien der Grünen Chemie
Die Verbindung entspricht den Prinzipien der Grünen Chemie . Das bedeutet, dass seine Verwendung und Produktion darauf ausgelegt sind, die Verwendung und Erzeugung von gefährlichen Stoffen zu reduzieren oder zu eliminieren.
Wirkmechanismus
Target of Action:
The primary target of this compound is its catalytic activity. Specifically, it serves as a catalyst in various chemical reactions. One of its notable applications is in the dehydrogenative coupling of alcohols and amines to form amide bonds. In this context, the compound interacts with the reactants, facilitating the bond formation process .
Mode of Action:
Dichloro(1,5-cyclooctadiene)ruthenium(II) acts as a coordination complex. It coordinates with ligands, such as N-heterocyclic carbenes (NHCs) or other phosphine ligands. These ligands stabilize the ruthenium center and enhance its reactivity. The compound’s mode of action involves the activation of hydrogen atoms in the substrate molecules, allowing for the formation of new chemical bonds. For example, it can catalyze the coupling of alcohols and amines to produce amides .
Action Environment:
Environmental factors, such as solvent choice and reaction conditions, significantly impact the compound’s efficacy. For instance:
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dichloro(1,5-cyclooctadiene)ruthenium(II) plays a significant role in biochemical reactions. It is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . This interaction involves the formation of a complex with the enzymes, proteins, and other biomolecules involved in the reaction .
Cellular Effects
It is known that it can influence cell function through its role in the formation of amide bonds .
Molecular Mechanism
Dichloro(1,5-cyclooctadiene)ruthenium(II) exerts its effects at the molecular level through its role as a catalyst in the formation of amide bonds . It forms a complex with the enzymes, proteins, and other biomolecules involved in the reaction, facilitating the dehydrogenative coupling of alcohols and amines .
Temporal Effects in Laboratory Settings
It is known that it is used as a catalyst in the formation of amide bonds .
Metabolic Pathways
Dichloro(1,5-cyclooctadiene)ruthenium(II) is involved in the metabolic pathway of the formation of amide bonds . It interacts with the enzymes and cofactors involved in this pathway .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II) can be achieved by the reaction of Ruthenium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as Zinc or Sodium Borohydride.", "Starting Materials": [ "Ruthenium trichloride", "1,5-cyclooctadiene", "Zinc or Sodium Borohydride" ], "Reaction": [ "Add Ruthenium trichloride to a round bottom flask containing a stir bar and add a few drops of Chloroform.", "Add 1,5-cyclooctadiene to the flask and stir the mixture for 10 minutes.", "Add Zinc or Sodium Borohydride to the reaction mixture and stir for an additional 30 minutes.", "Filter the reaction mixture to remove any solid impurities and wash the solid with Chloroform.", "Concentrate the filtrate to dryness under reduced pressure and dissolve the residue in Chloroform.", "Add Hydrochloric acid to the solution to remove any excess Zinc or Sodium Borohydride.", "Add Dichloromethane to the solution and stir for 10 minutes.", "Collect the resulting solid by filtration and wash with Dichloromethane.", "Dry the solid under vacuum to obtain Dichloro(1,5-cyclooctadiene)ruthenium(II) as a yellow crystalline solid." ] } | |
CAS-Nummer |
50982-12-2 |
Molekularformel |
C8H12Cl2Ru |
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
(5Z)-cycloocta-1,5-diene;dichlororuthenium |
InChI |
InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |
InChI-Schlüssel |
DMRVBCXRFYZCPR-PGUQZTAYSA-L |
Isomerische SMILES |
C1C/C=C\CCC=C1.Cl[Ru]Cl |
SMILES |
C1CC=CCCC=C1.Cl[Ru]Cl |
Kanonische SMILES |
C1CC=CCCC=C1.Cl[Ru]Cl |
Piktogramme |
Irritant |
Synonyme |
Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; _x000B_(1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is notable about the synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II)?
A1: [] Dichloro(1,5-cyclooctadiene)ruthenium(II), often represented as [Ru(cod)Cl2]n, can be synthesized through a simple one-step process. This involves reacting RuCl3·3H2O with 1,5-cyclooctadiene, which acts as the anion ligand, in an alcohol solution. This method boasts a high yield of 96%, making it an efficient route for obtaining this compound. You can find more details about its synthesis in this paper: .
Q2: How is the structure of Dichloro(1,5-cyclooctadiene)ruthenium(II) confirmed?
A2: [] The structural characterization of Dichloro(1,5-cyclooctadiene)ruthenium(II) is achieved through a combination of analytical techniques. These include:
Q3: What are the catalytic applications of Dichloro(1,5-cyclooctadiene)ruthenium(II)?
A3: [, ] Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for various ruthenium complexes used in catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



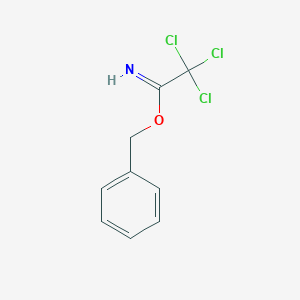

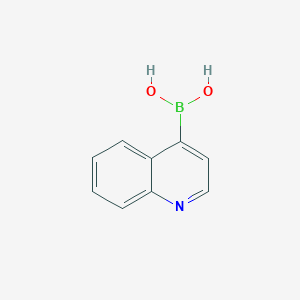
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)



![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
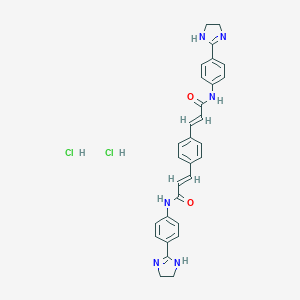
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
